methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
説明
Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative characterized by a 3,4-dihydroisoquinoline core with a methyl ester at position 2 and a 7-substituted propanamido group. The propanamido side chain contains a 2-fluorophenyl moiety, which introduces both steric and electronic effects. This compound is structurally distinct due to the amide linkage at position 7, differentiating it from benzyl-substituted analogs commonly reported in literature. The fluorine atom on the phenyl ring enhances lipophilicity and may influence metabolic stability or receptor binding affinity through electronic modulation .
特性
IUPAC Name |
methyl 7-[3-(2-fluorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-20(25)23-11-10-14-6-8-17(12-16(14)13-23)22-19(24)9-7-15-4-2-3-5-18(15)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRAWXNRGQOMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure featuring a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the fluorophenyl group and the propanamido moiety are critical for its pharmacological properties. The molecular formula is , with a molecular weight of approximately 317.36 g/mol.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds derived from the dihydroisoquinoline scaffold. For instance, a related compound demonstrated significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are key enzymes implicated in neurodegenerative disorders such as Alzheimer’s disease. The IC50 values for these enzymes were reported to be as low as 0.28 µM for AChE and 0.0029 µM for MAO-B, indicating potent inhibitory activity .
Cytotoxicity Assessment
In vitro cytotoxicity tests on various cell lines (e.g., HEK293 and L02 cells) revealed that many derivatives of the dihydroisoquinoline series exhibited low toxicity at concentrations below 100 µM. Notably, some compounds showed less than 20% inhibition on cell viability, suggesting a favorable safety profile . This is crucial for therapeutic applications where safety is paramount.
Structure-Activity Relationships (SAR)
The biological activity of methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be attributed to specific structural features:
- Dihydroisoquinoline Core : This core facilitates interaction with target enzymes like AChE and MAOs.
- Fluorophenyl Substitution : The introduction of fluorine enhances lipophilicity and may improve blood-brain barrier permeability.
- Propanamido Group : This moiety may contribute to binding affinity through hydrogen bonding interactions with enzyme active sites.
The proposed mechanisms by which these compounds exert their biological effects include:
- Enzyme Inhibition : Compounds like methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate inhibit AChE and MAOs, leading to increased levels of neurotransmitters such as acetylcholine and monoamines, which are beneficial in treating cognitive decline.
- Blood-Brain Barrier Penetration : The structural modifications enhance the ability to cross the blood-brain barrier, making these compounds viable candidates for central nervous system therapies .
Case Studies
- Inhibition Studies : A study evaluated various dihydroisoquinoline derivatives against AChE and MAOs. Among them, methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate demonstrated significant inhibition comparable to established inhibitors .
- Safety Profile Evaluation : In vivo toxicity studies indicated that selected compounds exhibited no acute toxicity at high doses (up to 2500 mg/kg), reinforcing their potential as therapeutic agents without severe side effects .
科学的研究の応用
Pharmacological Applications
1.1 Antidepressant Activity
Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit potential antidepressant properties. Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may serve as a scaffold for developing new antidepressants. In vitro assays have shown that related compounds can inhibit the growth of certain cell lines while displaying low cytotoxicity, suggesting a favorable safety profile for further development as antidepressants .
1.2 Anticonvulsant Properties
The compound's structural analogs have been investigated for their anticonvulsant activities. Research has demonstrated that modifications at specific sites can enhance efficacy against seizures in animal models. The mechanism appears to involve modulation of voltage-gated sodium channels, which is critical in managing seizure disorders .
Chemical Synthesis and Derivative Development
2.1 Synthesis Techniques
The synthesis of methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions, including amide formation and cyclization processes. These methods allow for the introduction of various substituents that can modify biological activity and improve pharmacokinetic properties .
2.2 Derivative Exploration
Research into derivatives of this compound has revealed enhanced biological activities when specific functional groups are introduced. For instance, the incorporation of halogenated phenyl groups has been linked to improved binding affinity to biological targets, making these derivatives promising candidates for drug development .
類似化合物との比較
Comparison with Similar Compounds
The structural and functional differences between methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and related tetrahydroisoquinoline derivatives are summarized below:
Table 1: Structural Comparison of Key Tetrahydroisoquinoline Derivatives
Key Observations
Substituent Type :
- The target compound’s propanamido group contrasts with the benzyl or aryl substituents in analogs (e.g., 7c, 7d). This amide linkage may enhance solubility and enable hydrogen-bonding interactions in biological systems, unlike the hydrophobic benzyl groups .
- The 2-fluorophenyl group provides moderate electron-withdrawing effects, similar to the trifluoromethyl group in 7c but with reduced steric bulk .
Protecting Groups: Most analogs (e.g., 7c, 7d) use a tert-butyl ester for protection, requiring deprotection steps for biological evaluation.
Synthetic Yields :
- Benzyl-substituted analogs (e.g., 7c, 7e) are synthesized in moderate yields (34–57%) via Pd-catalyzed coupling. The target compound’s synthesis would likely require amide coupling steps, which may present challenges in regioselectivity or purification .
Biological Implications :
- Fluorinated analogs (e.g., 7c, 14f-j in ) often exhibit enhanced blood-brain barrier penetration and metabolic stability due to fluorine’s electronegativity and small atomic radius. The target compound’s fluorine atom may confer similar advantages .
Notes
Synthetic Challenges : The propanamido group in the target compound necessitates precise amide coupling conditions to avoid racemization or side reactions. This contrasts with benzyl-substituted analogs, which are synthesized via straightforward Suzuki-Miyaura couplings .
SAR Insights : The absence of direct activity data for the target compound necessitates extrapolation from structurally related analogs. For example, trifluoromethyl-substituted compounds (e.g., 7c) show enhanced potency in kinase inhibition assays, suggesting the 2-fluorophenyl group in the target may similarly optimize target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
